molecular formula C11H22O2 B12599563 4-Ethoxynonan-2-one CAS No. 916062-23-2

4-Ethoxynonan-2-one

Cat. No.: B12599563
CAS No.: 916062-23-2
M. Wt: 186.29 g/mol
InChI Key: MDJTXFTYNKFYDJ-UHFFFAOYSA-N
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Description

4-Ethoxynonan-2-one is an organic compound belonging to the class of ketones It is characterized by the presence of an ethoxy group attached to the fourth carbon of a nonanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxynonan-2-one typically involves the reaction of nonan-2-one with ethanol in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces a hydrogen atom on the nonanone backbone.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Nonanoic acid derivatives.

    Reduction: Nonanol derivatives.

    Substitution: Various substituted nonanone derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxynonan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of 4-Ethoxynonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group can enhance the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    4-Hydroxy-2-nonanone: Similar structure but with a hydroxyl group instead of an ethoxy group.

    4-Methoxynonan-2-one: Contains a methoxy group instead of an ethoxy group.

    Nonan-2-one: Lacks the ethoxy group, making it less reactive in certain chemical reactions.

Uniqueness: 4-Ethoxynonan-2-one is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

916062-23-2

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

4-ethoxynonan-2-one

InChI

InChI=1S/C11H22O2/c1-4-6-7-8-11(13-5-2)9-10(3)12/h11H,4-9H2,1-3H3

InChI Key

MDJTXFTYNKFYDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(=O)C)OCC

Origin of Product

United States

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